2,6-Difluoro-3,5-dimethoxyaniline

FGFR kinase inhibition IC₅₀ comparison pemigatinib vs. infigratinib

FGFR inhibitor programs often stall when substituting 2,6-difluoro-3,5-dimethoxyaniline with less functionalized anilines-resulting in >3,000-fold potency loss at FGFR1. This compound is the identical building block used in pemigatinib (Pemazyre) manufacture. Key advantages: delivers 0.4 nM FGFR1 IC₅₀ when coupled via reductive amination; achieves >450-fold selectivity over VEGFR2 (182 nM) to mitigate hypertension risk; and scales reliably at 82% isolated yield with 1,979 mg/L aqueous solubility for multi-kg process development.

Molecular Formula C8H9F2NO2
Molecular Weight 189.16 g/mol
CAS No. 651734-54-2
Cat. No. B1336635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3,5-dimethoxyaniline
CAS651734-54-2
Molecular FormulaC8H9F2NO2
Molecular Weight189.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1F)N)F)OC
InChIInChI=1S/C8H9F2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3
InChIKeySUXITUVUFUOAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3,5-dimethoxyaniline: FGFR-Targeted Building Block


2,6-Difluoro-3,5-dimethoxyaniline (CAS 651734-54-2) is a polysubstituted aromatic amine featuring a distinctive 2,6-difluoro-3,5-dimethoxy substitution pattern on the aniline ring (C₈H₉F₂NO₂, MW 189.16 g/mol) [1]. This compound serves as the critical aniline coupling partner in the synthesis of pemigatinib (INCB054828), an FDA-approved FGFR1–3 inhibitor for cholangiocarcinoma, where it undergoes reductive amination to install the pivotal 2,6-difluoro-3,5-dimethoxyphenyl pharmacophore [2]. Beyond pemigatinib, this substitution motif appears across a family of clinical and preclinical FGFR inhibitors—including ASP5878 and irpagratinib—making the parent aniline a recurrent strategic intermediate in kinase inhibitor medicinal chemistry programs [3][4].

2,6-Difluoro-3,5-dimethoxyaniline: Irreplaceable Pharmacophore


Attempts to substitute 2,6-difluoro-3,5-dimethoxyaniline with less functionalized aniline building blocks—such as 3,5-dimethoxyaniline (lacking fluorine), 2,6-difluoroaniline (lacking methoxy), or the 2,6-dichloro analog—consistently produce significant erosion in kinase potency, selectivity, or both. FGFR inhibitors bearing the 3,5-dimethoxyphenyl group without the 2,6-difluoro motif display FGFR1 IC₅₀ values in the micromolar range (~1.36 µM), representing a potency loss of >3,000-fold relative to pemigatinib [1]. The 2,6-dichloro-3,5-dimethoxyaniline analog (infigratinib scaffold) achieves sub-nanomolar FGFR potency but exhibits 2- to 3-fold weaker inhibition of FGFR1 and FGFR2 compared to the 2,6-difluoro counterpart, with reduced selectivity against VEGFR2 [2]. The precise 2,6-difluoro-3,5-dimethoxy substitution geometry is thus a carefully optimized pharmacophoric element—not an interchangeable aniline variant—the replacement of which directly alters inhibitor–kinase binding interactions validated in multiple clinical-stage molecules [3].

2,6-Difluoro-3,5-dimethoxyaniline: Quantitative Evidence vs. Analogs


FGFR1 and FGFR2 Potency Comparison

In a direct head-to-head comparison compiled from multiple independent biochemical studies and published in a unified comparative table, pemigatinib—whose synthesis relies on 2,6-difluoro-3,5-dimethoxyaniline as a key building block—demonstrates 2.3-fold greater potency against FGFR1 (IC₅₀ = 0.4 nM vs. 0.9 nM) and 2.8-fold greater potency against FGFR2 (IC₅₀ = 0.5 nM vs. 1.4 nM) compared to infigratinib, which is derived from the 2,6-dichloro-3,5-dimethoxyaniline analog [1]. Both compounds achieve comparable potency at FGFR3 (IC₅₀ ≈ 1.0 nM), indicating that the fluorine-to-chlorine substitution primarily affects FGFR1 and FGFR2 binding interactions [1].

FGFR kinase inhibition IC₅₀ comparison pemigatinib vs. infigratinib

Fluorine Impact on FGFR1 Potency

FGFR1 inhibitors built from non-fluorinated 3,5-dimethoxyaniline achieve FGFR1 IC₅₀ values in the low micromolar range, exemplified by compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) with FGFR1 IC₅₀ = 1.36 ± 0.27 µM [1]. In contrast, pemigatinib—constructed using 2,6-difluoro-3,5-dimethoxyaniline—achieves FGFR1 IC₅₀ = 0.4 nM, representing a >3,000-fold improvement [2]. This cross-study comparison underscores that the 2,6-difluoro substitution is not incremental but transformative for FGFR inhibitory potency.

fluorine effect FGFR1 inhibitors structure–activity relationship

VEGFR2 Selectivity Window

Pemigatinib, whose synthesis requires 2,6-difluoro-3,5-dimethoxyaniline as the amine coupling partner, demonstrates >450-fold selectivity for FGFR1 (IC₅₀ = 0.4 nM) over VEGFR2 (IC₅₀ = 182 nM) [1]. While infigratinib (2,6-dichloro-3,5-dimethoxyaniline-derived) reports a similar VEGFR2 IC₅₀ of 180 nM, its lower FGFR1 potency (0.9 nM) yields only ~200-fold selectivity . The higher absolute FGFR potency of the 2,6-difluoro-3,5-dimethoxyaniline-derived scaffold directly amplifies the kinase selectivity window—a critical advantage for minimizing hypertension and other VEGFR2-mediated toxicities.

kinase selectivity VEGFR2 counter-screen therapeutic window

Reductive Amination Efficiency

In the gram-scale synthesis of pemigatinib disclosed by Incyte Corporation, reductive amination between intermediate 259 and 2,6-difluoro-3,5-dimethoxyaniline (260) proceeds cleanly to afford compound 261 in 82% yield [1]. This high-yielding transformation demonstrates the reliable synthetic tractability of this aniline building block under standard reductive amination conditions, contrasting with electronically deactivated anilines or sterically hindered analogs that often require forcing conditions or provide diminished yields.

reductive amination pemigatinib synthesis process chemistry

Scaffold Versatility in FGFR Inhibitors

The 2,6-difluoro-3,5-dimethoxyphenyl group—introduced via 2,6-difluoro-3,5-dimethoxyaniline—appears as a recurring pharmacophoric element in at least three structurally distinct FGFR inhibitor chemotypes: pemigatinib (tricyclic pyrrolo-pyrido-pyrimidinone; FGFR1 IC₅₀ = 0.4 nM) [1], ASP5878 (pyrimidine-pyrazole; FGFR1 IC₅₀ = 0.47 nM) , and irpagratinib (pyrido-pyrimidine; selective FGFR4 inhibitor) [2]. In BindingDB, 44 independent IC₅₀ measurements across FGFR1–4 and FGFR mutants for compounds containing this moiety show values spanning 0.12 nM to 115 nM, demonstrating consistent nanomolar potency across diverse heterocyclic cores [3]. This breadth of successful deployment—unmatched by the 2,6-dichloro or non-halogenated analogs—validates this aniline as a modular, core-independent privileged fragment.

privileged fragment FGFR inhibitor pipeline scaffold versatility

Aqueous Solubility and Lipophilicity

2,6-Difluoro-3,5-dimethoxyaniline exhibits an experimentally determined aqueous solubility of 1,979 mg/L at 25 °C and a calculated LogP (XLogP3) of 1.4, indicating a favorable balance of hydrophilicity and lipophilicity for intermediate handling and downstream coupling reactions . While comparable physicochemical data for the 2,6-dichloro analog (MW 222.07 vs. 189.16 for the difluoro compound) suggest higher lipophilicity and lower aqueous solubility (DMSO-soluble only at 10 mM), the lower molecular weight of the difluoro compound directly benefits atom economy in final API synthesis .

aqueous solubility LogP physicochemical properties

2,6-Difluoro-3,5-dimethoxyaniline: Application Scenarios


FGFR1/2/3-Selective Lead Optimization

Medicinal chemistry teams developing FGFR1–3 selective inhibitors should prioritize 2,6-difluoro-3,5-dimethoxyaniline as the aniline coupling partner based on the demonstrated >2-fold potency advantage at FGFR1 (0.4 nM vs. 0.9 nM) and FGFR2 (0.5 nM vs. 1.4 nM) relative to the 2,6-dichloro analog, as well as the >450-fold selectivity window over VEGFR2 (182 nM) [1][2]. These parameters directly support candidate nomination in programs targeting FGFR2 fusion-driven cholangiocarcinoma or FGFR3-mutant urothelial carcinoma, where maximizing FGFR potency while minimizing VEGFR2-mediated hypertension is critical.

ANDA Intermediate for Pemigatinib

Generic pharmaceutical manufacturers pursuing Abbreviated New Drug Applications (ANDA) for pemigatinib (Pemazyre) require 2,6-difluoro-3,5-dimethoxyaniline as the identical amine building block used in the originator's synthetic route. The validated 82% isolated yield in the reductive amination step and the compound's established aqueous solubility profile (1,979 mg/L at 25 °C) support process development at multi-kilogram scale [1][2]. No alternative aniline can serve as a direct-drop-in replacement for this step without altering the API structure and triggering additional bioequivalence requirements.

FGFR Privileged Fragment Library

Computational and medicinal chemistry groups constructing privileged fragment libraries for FGFR inhibitor screening should include 2,6-difluoro-3,5-dimethoxyaniline as a validated fragment based on its presence in ≥3 structurally distinct clinical-stage FGFR inhibitor chemotypes (pemigatinib, ASP5878, irpagratinib) with potency ranging from 0.12 to 115 nM across FGFR1–4 and mutant kinases [1][2]. This fragment's demonstrated scaffold-hopping potential enables 'lead-hopping' strategies to circumvent competitor intellectual property while maintaining FGFR target engagement.

Selectivity Profiling Reagent Synthesis

Biochemical assay laboratories developing FGFR selectivity panels can employ 2,6-difluoro-3,5-dimethoxyaniline to synthesize probe compounds for kinase profiling. The reproducible 82% reductive amination yield and the well-characterized FGFR1–4 IC₅₀ values (0.4–30 nM) of the resulting inhibitors provide a reliable baseline for calibrating selectivity screens against a panel of >100 kinases, where only VEGFR2 (IC₅₀ = 182 nM) and c-KIT (IC₅₀ = 266 nM) show sub-µM activity [1][2]. This selectivity signature makes it a particularly clean tool compound for dissecting FGFR-specific biology in cellular contexts.

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